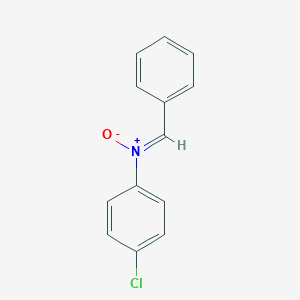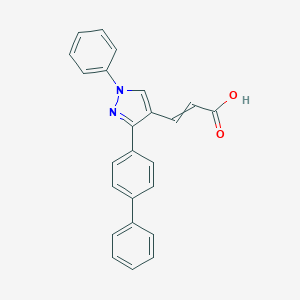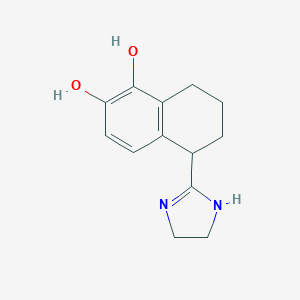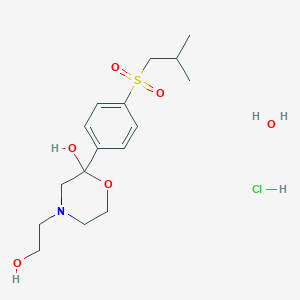
2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate, also known as HBS-101, is a chemical compound widely used in scientific research. It is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) levels in the body. In
Wirkmechanismus
2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate works by selectively inhibiting PDE5, an enzyme that breaks down cGMP, a signaling molecule that regulates smooth muscle relaxation and vasodilation. By inhibiting PDE5, this compound increases cGMP levels, leading to increased smooth muscle relaxation and vasodilation. This results in improved blood flow to the lungs and other tissues, leading to improved cardiovascular function.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve pulmonary hemodynamics, reduce pulmonary artery pressure, and improve exercise capacity in patients with pulmonary hypertension. This compound has also been shown to improve erectile function in patients with erectile dysfunction. Additionally, this compound has been shown to inhibit platelet aggregation, reduce smooth muscle cell proliferation, and promote angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate has several advantages for lab experiments. It is a potent and selective inhibitor of PDE5, making it a valuable tool for studying the role of PDE5 in various physiological and pathological processes. It is also commercially available and relatively easy to synthesize. However, this compound has some limitations. It has a short half-life and requires frequent dosing, which can make it difficult to use in some experiments. Additionally, it is expensive compared to other PDE5 inhibitors.
Zukünftige Richtungen
There are several future directions for 2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate research. One area of interest is the role of PDE5 inhibition in cancer. PDE5 has been shown to be overexpressed in several types of cancer, and PDE5 inhibitors like this compound have been shown to have anti-tumor effects. Another area of interest is the development of new PDE5 inhibitors with improved pharmacokinetic properties. Finally, the use of this compound in combination with other drugs for the treatment of various diseases is an area of active research.
Synthesemethoden
2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-bromo-1-isobutylsulfonylbenzene with morpholine to form 4-morpholine-1-isobutylsulfonylbenzene. This intermediate is then reacted with 2-hydroxyethyl morpholine to yield 2-hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(p-(isobutylsulfonyl)phenyl)-4-morpholineethanol hydrochloride hydrate is widely used in scientific research as a tool to investigate the role of PDE5 in various physiological and pathological processes. It has been shown to be effective in treating pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases. This compound has also been used to study the effects of PDE5 inhibition on platelet function, smooth muscle cell proliferation, and angiogenesis.
Eigenschaften
CAS-Nummer |
104100-25-6 |
|---|---|
Molekularformel |
C16H28ClNO6S |
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
4-(2-hydroxyethyl)-2-[4-(2-methylpropylsulfonyl)phenyl]morpholin-2-ol;hydrate;hydrochloride |
InChI |
InChI=1S/C16H25NO5S.ClH.H2O/c1-13(2)11-23(20,21)15-5-3-14(4-6-15)16(19)12-17(7-9-18)8-10-22-16;;/h3-6,13,18-19H,7-12H2,1-2H3;1H;1H2 |
InChI-Schlüssel |
HRPQUHQBLVIUGX-UHFFFAOYSA-N |
SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)C2(CN(CCO2)CCO)O.O.Cl |
Kanonische SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)C2(CN(CCO2)CCO)O.O.Cl |
Synonyme |
4-Morpholineethanol, 2-hydroxy-2-(p-(isobutylsulfonyl)phenyl)-, hydroc hloride, hydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



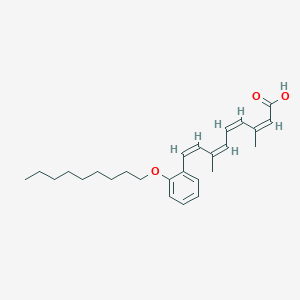

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)

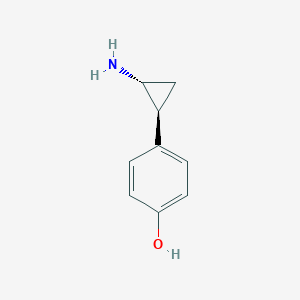
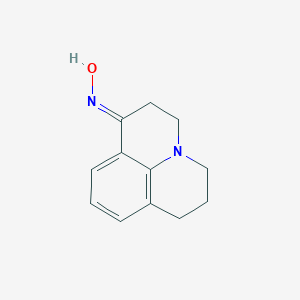
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)


benzene](/img/structure/B217147.png)
